molecular formula C8H7ClO B3121552 6-Chloro-2,3-dihydrobenzofuran CAS No. 289058-21-5

6-Chloro-2,3-dihydrobenzofuran

Cat. No.: B3121552
CAS No.: 289058-21-5
M. Wt: 154.59 g/mol
InChI Key: FVTNBEQDTWECHJ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The presence of a chlorine atom at the 6th position of the benzofuran ring imparts unique chemical and biological properties to this compound. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-dihydrobenzofuran has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potential interaction with active residues of certain pathogens . The nature of these interactions is often complex and can involve various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. This compound can also have effects on its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-2,3-dihydrobenzofuran has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 6th position in 6-Chloro-2,3-dihydrobenzofuran imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTNBEQDTWECHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573028
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289058-21-5
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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